Cas no 10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol)

10159-79-2 structure
Nom du produit:Octahydro-2H-quinolizin-1-yl-methanol
Numéro CAS:10159-79-2
Le MF:C10H19NO
Mégawatts:169.263962984085
MDL:MFCD00017327
CID:235751
PubChem ID:297272
Octahydro-2H-quinolizin-1-yl-methanol Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Quinolizine-1-methanol,octahydro-
- 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
- LUPININE
- (+-)-Epilupinin
- (1R,9aR)-1-(Octahydroquinolizin-1-yl)methanol
- < 14C> -Lupinin
- 1-Epilupinine
- 1-Hydroxymethylchinalisidin
- 2H-Quinolizine-1-methanol, octahydro-, (1R-trans)-
- 2H-Quinolizine-1-methanol, octahydro-, (1S-cis)-
- AC1L6RDW
- DL-1-Epilupinin
- Maybridge1_002482
- octahydroquinolizin-1-yl-methanol
- SureCN914675
- UPCMLD-DP047
- (OCTAHYDRO-QUINOLIZIN-1-YL)-METHANOL
- OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
- (octahydro-1H-quinolizin-1-yl)methanol
- 1-(Hydroxymethyl)octahydro-2H-quinolizine
- Lupinine, (Octahydro-2H-quinolizin-1-yl)methanol
- CCG-47843
- 10248-30-3
- (hydroxymethyl)octahydro quinolizine
- SR-01000637434-4
- F0451-0451
- SCHEMBL914675
- NSC-168348
- NCGC00095325-03
- BB 0260512
- HMS548I18
- octahydro-1H-quinolizin-1-ylmethanol
- FT-0636646
- 1212428-68-6
- SB45319
- 2H-Quinolizine-1-methanol, octahydro-
- SR-01000637434
- NCGC00095325-01
- DTXSID80871679
- MFCD00017327
- AKOS015840860
- SR-01000637434-1
- 10159-79-2
- FT-0604398
- CERAPP_61140
- EN300-114803
- NCGC00095325-04
- (Octahydro-2H-quinolizin-1-yl)methanol
- SDCCGMLS-0065897.P001
- NSC168348
- PS-3068
- CDS1_000194
- Octahydro-2H-quinolizin-1-ylmethanol #
- DTXSID10304925
- SR-01000637434-3
- 2-(NAPHTHALEN-1-YLAMINO)-BENZOICACID
- UPCMLD-DP047:001
- DivK1c_001234
- HDVAWXXJVMJBAR-UHFFFAOYSA-N
- Octahydro-2H-quinolizin-1-yl-methanol
-
- MDL: MFCD00017327
- Piscine à noyau: InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
- La clé Inchi: HDVAWXXJVMJBAR-UHFFFAOYSA-N
- Sourire: C1CCN2CCCC(CO)C2C1
Propriétés calculées
- Qualité précise: 169.14677
- Masse isotopique unique: 169.147
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 149
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 23.5Ų
- Le xlogp3: 1.2
Propriétés expérimentales
- Dense: 1.04
- Point de fusion: 68-70°C
- Point d'ébullition: 269-270°C
- Point d'éclair: 99.1 °C
- Indice de réfraction: 1.525
- Le PSA: 23.47
- Le LogP: 1.18110
Octahydro-2H-quinolizin-1-yl-methanol Informations de sécurité
- Numéro de transport des marchandises dangereuses:UN 1544
- Code de catégorie de danger: 23/24/25
- Instructions de sécurité: 23-36/37/39
-
Identification des marchandises dangereuses:
- Terminologie du risque:R23/24/25
- Niveau de danger:IRRITANT
- Durée de la sécurité:S23-36/37/39
Octahydro-2H-quinolizin-1-yl-methanol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | O237028-50mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-114803-0.25g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.25g |
$42.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016809-500mg |
(Octahydro-quinolizin-1-yl)-methanol |
10159-79-2 | 500mg |
3251.0CNY | 2021-07-13 | ||
TRC | O237028-100mg |
Octahydro-2H-quinolizin-1-yl-methanol |
10159-79-2 | 100mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-114803-1.0g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 1.0g |
$98.0 | 2025-03-21 | |
Enamine | EN300-114803-0.05g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95.0% | 0.05g |
$23.0 | 2025-03-21 | |
A2B Chem LLC | AA06190-100mg |
(Octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | 95% | 100mg |
$159.00 | 2024-04-20 | |
abcr | AB144902-250 mg |
Octahydro-2H-quinolizin-1-ylmethanol, 95%; . |
10159-79-2 | 95% | 250mg |
€86.10 | 2023-05-09 | |
Chemenu | CM382567-1g |
(octahydro-1H-quinolizin-1-yl)methanol |
10159-79-2 | CM382567 | 1g |
$292 | 2022-09-04 | |
Key Organics Ltd | PS-3068-10MG |
1-(Hydroxymethyl)octahydro-2H-quinolizine |
10159-79-2 | >90% | 10mg |
£63.00 | 2025-02-09 |
Octahydro-2H-quinolizin-1-yl-methanol Littérature connexe
-
1. Complementary enantioselective approaches to the quinolizidine alkaloids lupinine and epilupinine by enolate Claisen rearrangements or direct allylation of piperidin-2-ylacetic acid derivativesChristopher Morley,David W. Knight,Andrew C. Share J. Chem. Soc. Perkin Trans. 1 1994 2903
-
2. Stereochemistry of quinolizidine alkaloid biosynthesis: incorporation of the enantiomeric [2-2H]cadaverines into lupinineDavid J. Robins,Gary N. Sheldrake J. Chem. Soc. Chem. Commun. 1994 1331
-
3. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteineJatinder Rana,David J. Robins J. Chem. Soc. Perkin Trans. 1 1986 1133
-
4. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
-
5. A 13C n.m.r. study of the biosynthesis of lupinine and sparteineW. Marek Golebiewski,Ian D. Spenser J. Chem. Soc. Chem. Commun. 1983 1509
10159-79-2 (Octahydro-2H-quinolizin-1-yl-methanol) Produits connexes
- 486-70-4((-)-Lupinine)
- 526-64-7(Trachelanthamidine)
- 749860-71-7([1,4'-Bipiperidine]-3-methanol)
- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)
- 1218712-09-4(methyl 2-(3,4-dichlorophenyl)-2-{2-(dimethylamino)ethylamino}acetate)
- 2549001-94-5(2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine)
- 1613460-25-5(2H-Benzotriazole, 4,7-dibromo-2-(2-ethylhexyl)-5,6-dinitro-)
- 524-61-8(Cinchonidine Sulfate Dihydrate)
- 2229471-39-8(5-(2-amino-1,1-difluoropropan-2-yl)-N,N-dimethylpyridin-2-amine)
- 946292-35-9(3-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:10159-79-2)Octahydro-2H-quinolizin-1-yl-methanol

Pureté:99%/99%
Quantité:1g/5g
Prix ($):238.0/716.0